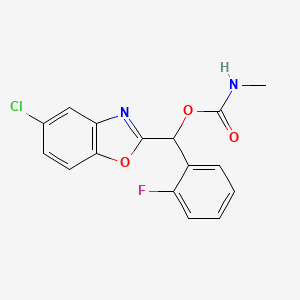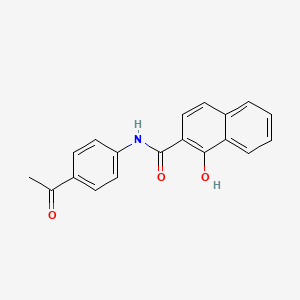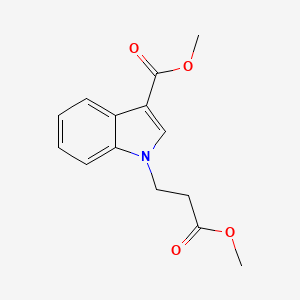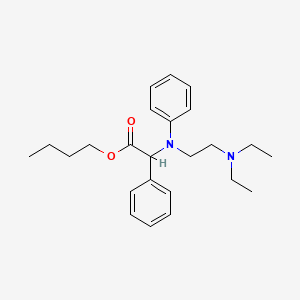
N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a diethylamino group, a diphenylglycine moiety, and a butyl ester group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester can be achieved through esterification reactions. One common method involves the reaction of N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anhydrous conditions and high-purity reagents is crucial to obtain a high-quality product. Additionally, the reaction may be scaled up using larger reactors and more efficient separation techniques to isolate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carboxylic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine ethyl ester
- N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine methyl ester
- N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine propyl ester
Uniqueness
N-(2-(Diethylamino)ethyl)-N,2-diphenylglycine butyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties. The butyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and organic synthesis .
Properties
CAS No. |
102812-49-7 |
|---|---|
Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
butyl 2-[N-[2-(diethylamino)ethyl]anilino]-2-phenylacetate |
InChI |
InChI=1S/C24H34N2O2/c1-4-7-20-28-24(27)23(21-14-10-8-11-15-21)26(19-18-25(5-2)6-3)22-16-12-9-13-17-22/h8-17,23H,4-7,18-20H2,1-3H3 |
InChI Key |
NOXPFLNVDQWPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)N(CCN(CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)
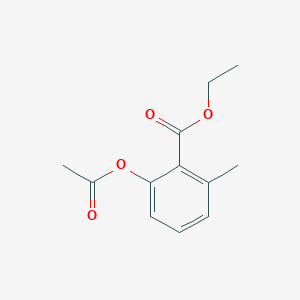
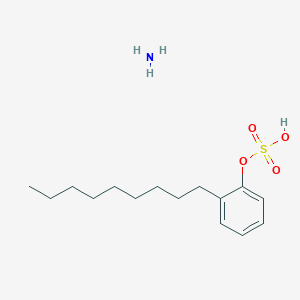
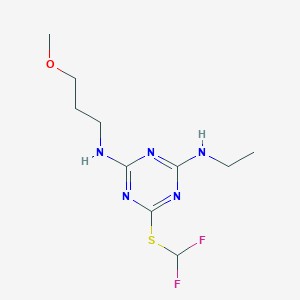

![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
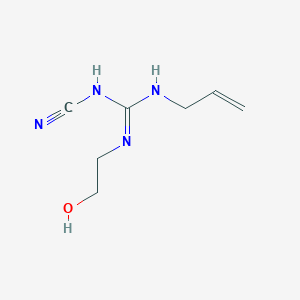
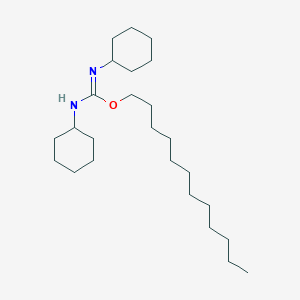

![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
